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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for
clinical trials of Azetukalner (formerly XEN1101), a novel, potent, and selective Kv7.2/7.3
potassium channel opener. Azetukalner is currently in Phase 3 clinical development for the
treatment of epilepsy and major depressive disorder (MDD). This document outlines the
mechanism of action, summarizes key preclinical and clinical findings, and provides detailed
protocols for Phase 3 clinical trials.

Introduction to Azetukalner

Azetukalner is a next-generation voltage-gated potassium channel opener designed to
selectively target the KCNQ2/3 (Kv7.2/7.3) channels.[1] These channels are crucial in
regulating neuronal excitability; by opening them, Azetukalner enhances potassium efflux,
which hyperpolarizes the neuronal membrane and reduces the likelihood of abnormal repetitive
firing that underlies seizure activity and is implicated in the pathophysiology of depression.[2]
Azetukalner was developed to improve upon the first-generation Kv7 opener, retigabine,
offering enhanced potency and selectivity, and a more favorable safety profile, notably avoiding
the pigmentary changes observed with its predecessor.[3]

Clinical development has demonstrated Azetukalner's potential in treating focal onset seizures
(FOS), primary generalized tonic-clonic seizures (PGTCS), and major depressive disorder.[4][5]
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Mechanism of Action and Signaling Pathway

Azetukalner's primary mechanism of action is the positive modulation of Kv7.2/7.3 potassium
channels. These channels are critical for maintaining the resting membrane potential of
neurons and for dampening excessive neuronal excitability. The signaling pathway is complex
and involves several key molecules.

Azetukalner's Mechanism of Action and Signaling Pathway

Summary of Phase 2 Clinical Trial Data
X-TOLE Study in Focal Onset Seizures

The Phase 2b X-TOLE study was a randomized, double-blind, placebo-controlled trial that
evaluated the efficacy and safety of Azetukalner as an adjunctive treatment for adults with
focal onset seizures.[4]

Azetukalner 10 Azetukalner 20 Azetukalner 25

Parameter Placebo

mg mg mg
Efficacy
Median
Percentage
Reduction in 18.2% 33.2% (p=0.04) 46.4% (p<0.001) 52.8% (p<0.001)
Monthly FOS
Frequency
>50% Responder
Rat 28.1% 43.5% (p=0.034)  47.1% (p=0.015) 53.6% (p<0.001)

ate
Safety
o Dizziness

Treatment- Dizziness

(24.6%),
Emergent (7.3%),

Somnolence
Adverse Events Headache ]

(15.6%), Fatigue
(TEAESs) >10% (12.7%)

(10.9%)
Discontinuation 5.4% (for 20mg

3.6%

due to TEAEs group)
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Data from the X-TOLE Phase 2b study.[4][6]

An open-label extension (OLE) of the X-TOLE study showed sustained efficacy and a

consistent safety profile with long-term treatment.[7]

Parameter

All Participants in OLE (N=275)

Long-Term Efficacy

>50% Seizure Reduction for =12 consecutive

months 44.4%
290% Seizure Reduction for =212 consecutive

months 19.6%
Seizure Freedom for =12 consecutive months 14.9%
Long-Term Safety (Most Common TEAES)

Dizziness 21.8%
Headache 15.3%
COVID-19 15.3%
Somnolence 12.7%
Fall 12.7%
Memory Impairment 10.9%

Interim data from the X-TOLE Open-Label Extension study.[7][8]

X-NOVA Study in Major Depressive Disorder

The Phase 2 X-NOVA study was a proof-of-concept, randomized, double-blind, placebo-

controlled trial evaluating Azetukalner in adults with moderate-to-severe MDD.[3][6][9][10]
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Parameter Placebo Azetukalner 10 mg Azetukalner 20 mg

Efficacy (at Week 6)

Mean Change from
Baseline in MADRS -13.90 -15.61 -16.94

Total Score

Difference from

Placebo in MADRS - -1.71 -3.04 (p=0.135)
Total Score

Mean Change from Significant
Baseline in HAM-D17 - - Improvement
Total Score (p=0.042)
Mean Change from Significant
Baseline in SHAPS - - Improvement
Score (Anhedonia) (p=0.046)
Safety

Dizziness (17.9%),

Most Common TEAEs  Dizziness (7.3%), Somnolence (10.7%),
in 20mg group vs. Somnolence (1.8%), Headache (8.9%),
Placebo Headache (12.7%) Disturbance in

Attention (8.9%)

Discontinuation due to
TEAEs

3.6% - 5.4%

Data from the X-NOVA Phase 2 study.[3][6][9][10]

Phase 3 Clinical Trial Protocols

Experimental Workflow for Phase 3 Epilepsy Trials
Workflow for Azetukalner Phase 3 Epilepsy Trials

Protocol: X-TOLE2 & X-TOLE3 (Focal Onset Seizures)
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Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy,
Safety, and Tolerability of Azetukalner (XEN1101) as Adjunctive Therapy in Adults with
Focal Onset Seizures.[11]

Phase: 3[11]

Study Design: These are two identical, multicenter, randomized, double-blind, placebo-
controlled, parallel-group studies.[11][12]

Primary Objective: To evaluate the efficacy of Azetukalner compared to placebo in reducing
the frequency of focal onset seizures.[11]

Population: Approximately 360 adult patients (=18 years) per trial with a diagnosis of focal
epilepsy who are currently taking 1 to 3 anti-seizure medications (ASMs) and have had
inadequate trials of at least 2 prior ASMs.

Intervention:

o Arm 1: Azetukalner 15 mg, administered orally once daily with food.
o Arm 2: Azetukalner 25 mg, administered orally once daily with food.
o Arm 3: Placebo, administered orally once daily with food.

o Randomization will be 1:1:1.

Duration:

o

Screening and Baseline: Up to 9.5 weeks.[11]

[¢]

Double-Blind Treatment: 12 weeks.[11]

[¢]

Follow-up: 8 weeks for patients not entering the open-label extension.[11]

[e]

Open-Label Extension (OLE): Up to 3 years for eligible participants.[11]

Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day) focal
seizure frequency during the double-blind treatment period for each Azetukalner dose group
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compared to placebo.[11]

Key Secondary Efficacy Endpoints:

o Proportion of patients with a =50% reduction in monthly focal seizure frequency
(responder rate).

o Change from baseline in the Quality of Life in Epilepsy Inventory-31 (QOLIE-31).

Safety Assessments: Monitoring and recording of adverse events, serious adverse events,
vital signs, clinical laboratory tests, and electrocardiograms (ECGS).

Protocol: X-ACKT (Primary Generalized Tonic-Clonic
Seizures)

Study Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to
Evaluate the Efficacy, Safety, and Tolerability of Azetukalner (XEN1101) as Adjunctive
Treatment in Patients with Primary Generalized Tonic-Clonic Seizures.[7]

Phase: 3[7]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[7]

Primary Objective: To evaluate the efficacy of Azetukalner compared to placebo in reducing
the frequency of primary generalized tonic-clonic seizures.[7]

Population: Approximately 160 patients (=12 years of age) with a diagnosis of idiopathic
generalized epilepsy with PGTCS who are currently taking 1 to 3 ASMs and have a seizure
frequency of 23 PGTCS during the 8-week baseline period.[7]

Intervention:
o Arm 1. Azetukalner 25 mg, administered orally once daily with food.[7]
o Arm 2: Placebo, administered orally once daily with food.[7]

o Randomization will be 1:1.[7]
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e Duration:

o

Screening and Baseline: Up to 9.5 weeks.[7]

[¢]

Double-Blind Treatment: 12 weeks.[7]

[e]

Follow-up: 8 weeks for patients not entering the open-label extension.[7]

[e]

Open-Label Extension (OLE): Up to 3 years for eligible participants.[7]

e Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day)
PGTCS frequency during the double-blind treatment period for the Azetukalner group
compared to placebo.[7]

o Key Secondary Efficacy Endpoints:
o Proportion of patients with a 250% reduction in monthly PGTCS frequency.
o Time to first PGTCS during the double-blind treatment period.

o Safety Assessments: Comprehensive monitoring of adverse events, serious adverse events,
vital signs, clinical laboratory parameters, and ECGs.

Protocol: Representative Phase 3 Study in Major
Depressive Disorder (Based on Phase 2 and Standard
Designs)

o Study Title: A Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Study to Evaluate
the Efficacy and Safety of Azetukalner as Monotherapy in Adults with Moderate-to-Severe
Major Depressive Disorder.

e Phase: 3

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.
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e Primary Objective: To evaluate the efficacy of Azetukalner in improving depressive
symptoms compared to placebo.

» Population: Adults (18-65 years) with a DSM-5 diagnosis of MDD, currently experiencing a
moderate-to-severe depressive episode, and with a Montgomery-Asberg Depression Rating
Scale (MADRS) total score = 22 at screening and baseline.

« Intervention:
o Arm 1: Azetukalner 20 mg, administered orally once daily.
o Arm 2: Placebo, administered orally once daily.
o Randomization will be 1:1.
e Duration:
o Screening: Up to 2 weeks.
o Double-Blind Treatment: 6 weeks.
o Follow-up: 4 weeks.
o Primary Efficacy Endpoint: Change from baseline in MADRS total score at Week 6.
o Key Secondary Efficacy Endpoints:

o Change from baseline in the Snaith-Hamilton Pleasure Scale (SHAPS) total score at Week
6.

o Change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score at
Week 6.

o Clinical Global Impression of Improvement (CGI-I) score at Week 6.

o Safety Assessments: Monitoring of adverse events, with a focus on dizziness, somnolence,
and any potential for weight gain or sexual dysfunction. Vital signs, laboratory tests, and
ECGs will also be monitored.
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Conclusion

Azetukalner represents a promising novel therapeutic for epilepsy and major depressive
disorder, with a well-defined mechanism of action targeting Kv7.2/7.3 potassium channels. The
Phase 3 clinical trial program is designed to rigorously evaluate its efficacy and safety in these
patient populations. The data gathered from these studies will be crucial in determining the
future role of Azetukalner in the management of these neurological and psychiatric conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Azetukalner Clinical Trials: Application Notes and
Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8217906#experimental-design-for-azetukalner-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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